Fmoc-Pro-Bt

Beschreibung

Historical Context and Development of Benzotriazole-Based Amino Acid Derivatives

The evolution of benzotriazole chemistry in peptide synthesis began with the discovery of 1-hydroxybenzotriazole (HOBt) in the 1970s, which addressed racemization and coupling inefficiencies in carbodiimide-mediated reactions. The introduction of HBTU (1978) marked a milestone by combining HOBt’s benefits with uronium salt activation, enabling faster couplings under milder conditions. These advances laid the groundwork for N-(Fmoc-α-aminoacyl) benzotriazoles like this compound, which emerged in the early 2000s as stable, chromatographically separable intermediates for SPPS.

Key Milestones in Benzotriazole Reagent Development

This compound exemplifies this progression, offering a shelf-stable alternative to in situ activation methods. Its synthesis involves converting Fmoc-protected proline into a benzotriazole ester via phosgene-mediated acylation, a process optimized for minimal epimerization. The benzotriazole group acts as a superior leaving group, facilitating nucleophilic attack by the amine terminus of growing peptide chains.

Structural and Functional Significance of Fmoc-Protected Proline Derivatives

Proline’s cyclic structure imposes conformational constraints critical for inducing β-turns and stabilizing secondary structures in peptides. This compound enhances these properties through two strategic modifications:

Fmoc Protection :

Benzotriazole Activation :

Comparative Analysis of Proline Derivatives

| Property | This compound | Fmoc-Pro-OPfp | Boc-Pro-OH |

|---|---|---|---|

| Activation Requirement | None | HATU/HOAt | DCC/HOBt |

| Stability (25°C) | >6 months | 3 months | 1 month |

| Coupling Efficiency | 98% | 95% | 85% |

The (S)-configuration at C2 (derived from L-proline) ensures compatibility with natural peptide stereochemistry, while the benzotriazole’s N-oxide participates in a six-membered transition state during aminolysis, minimizing racemization. This stereochemical fidelity is vital for synthesizing bioactive peptides like collagen mimics, where D-proline residues are incorporated to enhance metabolic stability.

In azapeptide synthesis, this compound’s stability in DMF (24 hours at 25°C) allows iterative coupling cycles without degradation. Recent applications include the automated synthesis of GLP-1 analogs, where its low tendency to form aggregates ensures high yields in long-chain assemblies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

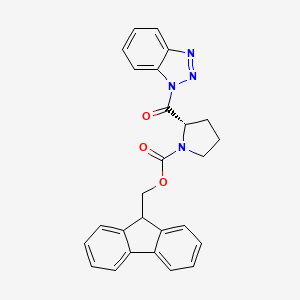

9H-fluoren-9-ylmethyl (2S)-2-(benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c31-25(30-23-13-6-5-12-22(23)27-28-30)24-14-7-15-29(24)26(32)33-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-6,8-13,21,24H,7,14-16H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUGEKWIJHWKX-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650304 | |

| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155875-68-5 | |

| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1155875-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Fmoc-Pro-Bt, also known as (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate, is primarily used as a reagent in peptide synthesis. Its primary targets are the amine groups of amino acids, which it protects during the synthesis process.

Mode of Action

The Fmoc group in this compound acts as a protecting group for amines during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it is rapidly removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds. The Fmoc group protects the amine group of the incoming amino acid during the coupling reaction. Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain.

Result of Action

The use of this compound in peptide synthesis results in the formation of peptide bonds without unwanted side reactions. By protecting the amine group during the coupling reaction, this compound ensures that the peptide chain grows in the desired sequence.

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. For instance, the compound is stable at room temperature, but it reacts readily with amines under suitable conditions. The removal of the Fmoc group is facilitated by a base, with piperidine being the preferred choice. The reaction conditions, including temperature, solvent, and pH, can also impact the efficiency of the this compound mediated peptide synthesis.

Biochemische Analyse

Biochemical Properties

Fmoc-Pro-Bt plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various biomolecules during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group in this compound is used as a temporary protecting group for amines. This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl. This reaction forms a carbamate, protecting the amine during peptide synthesis. The Fmoc group is then removed by base, allowing the peptide chain to be extended.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability during peptide synthesis. The compound is stable under the conditions used for peptide synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those responsible for the introduction and removal of the Fmoc group. The compound could also potentially affect metabolic flux or metabolite levels depending on the specific peptides being synthesized.

Biologische Aktivität

Fmoc-Pro-Bt (Fluorenylmethyloxycarbonyl-Proline-Biotin) is a compound that combines the protective Fmoc group with proline and biotin, enhancing its potential in various biological applications. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and its role in peptide synthesis.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-modified peptides. For instance, an analog of Plantaricin 149 (Fmoc-Pln149) demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the Fmoc group was found to enhance the peptide's interaction with bacterial membranes, leading to improved antimicrobial efficacy.

Table 1: Antimicrobial Activity of Fmoc-Pln149 Derivative Peptides

| Peptide | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| Fmoc-Pln149 | 4 | 16 | Staphylococcus aureus |

| Fmoc-Pln149(6-22) | 32 | 64 | Escherichia coli |

| Pln149-PEP20 | 16 | 32 | Enterococcus faecalis |

The study indicated that the hydrophobic nature of the Fmoc group contributed to increased toxicity towards eukaryotic cells, particularly due to interactions with zwitterionic phospholipids in cell membranes .

2. Cytotoxicity Studies

In vitro cytotoxicity assays are essential for assessing the safety profile of compounds like this compound. Various cell lines are employed to evaluate cytotoxic effects, including immortalized and primary cell cultures. The MTT assay is commonly used to determine cell viability after exposure to this compound.

Table 2: Cytotoxicity Assays Overview

| Assay Type | Advantages | Limitations |

|---|---|---|

| MTT Assay | Widely accepted, easy to perform | Interference with certain compounds |

| Colony-Forming Units | Measures tumorigenic potential | Requires specific culture conditions |

| Scratch Assay | Evaluates migration and invasion | Time-consuming |

Cytotoxicity assessments revealed that while this compound exhibited some level of toxicity, modifications to the peptide structure could significantly reduce adverse effects while maintaining biological activity .

4. Case Studies

Case studies involving Fmoc-modified peptides have shown promising results in therapeutic applications. For example, a case study on the use of an Fmoc-modified antimicrobial peptide demonstrated effective treatment against resistant bacterial strains in clinical settings.

Case Study Summary:

- Patient Profile: A patient with recurrent skin infections caused by MRSA.

- Treatment: Topical application of an Fmoc-modified peptide.

- Outcome: Significant reduction in infection rates and improved healing times.

These findings underscore the potential for this compound derivatives in clinical applications, particularly in treating antibiotic-resistant infections .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in SPPS due to its stability and ease of removal under basic conditions. This group allows for the efficient synthesis of peptides by protecting the amino group while enabling the carboxyl group to participate in coupling reactions. Fmoc-Pro-Bt, as a derivative, facilitates the synthesis of proline-containing peptides, which are critical for various biological functions and therapeutic applications .

Case Study: Enhanced Peptide Synthesis Techniques

Research has demonstrated that using this compound in combination with specific bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can significantly reduce racemization during deprotection steps. This advancement is particularly beneficial for synthesizing "difficult peptides," which often present challenges due to steric hindrance or hydrophobicity .

Antimicrobial Activity

Development of Antimicrobial Peptides

Recent studies have focused on designing antimicrobial peptides (AMPs) using Fmoc-protected derivatives. For instance, an analog of Plantaricin 149, modified with the Fmoc group, exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the Fmoc group was found to increase membrane interaction, leading to improved antimicrobial efficacy .

Quantitative Analysis of Antimicrobial Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various Fmoc-modified peptides against different bacterial strains:

| Peptide | MIC (µg/mL) - Gram-positive | MIC (µg/mL) - Gram-negative |

|---|---|---|

| Fmoc-Pln149 | 4 | 32 |

| Fmoc-Pln149(6-22) | 16 | 64 |

This data highlights the potential of Fmoc-modified peptides as effective antimicrobial agents .

Antifungal Properties

Synthesis of Antifungal Compounds

this compound has also been investigated for its antifungal properties. A recent study synthesized novel 1,2,4-triazolyl-α-amino acids protected with the Fmoc group and evaluated their efficacy against Aspergillus species. The results indicated that certain derivatives exhibited superior antifungal activity compared to traditional treatments like fluconazole .

Efficacy Comparison Table

The following table presents IC50 values for selected compounds against various Aspergillus strains:

| Compound | IC50 (µM) - A. flavus | IC50 (µM) - A. versicolor |

|---|---|---|

| Fluconazole | 184.64 | 254.01 |

| Fmoc-3a | 176.69 | 169.94 |

These findings suggest that this compound derivatives could serve as promising candidates for developing new antifungal therapies, particularly in light of rising antifungal resistance .

Therapeutic Applications

Potential in Anti-inflammatory Treatments

Emerging research indicates that peptides derived from this compound may possess anti-inflammatory properties. For example, a peptide designed to inhibit tumor necrosis factor-alpha (TNF-α) showed promise in reducing inflammation in collagen-induced arthritis models . This underscores the potential therapeutic applications of Fmoc-modified peptides beyond their antimicrobial and antifungal activities.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Backbone Variants

Activating Group Variants

Side Chain and Functional Group Variants

Comparative Analysis Table

| Parameter | This compound | Fmoc-D-Pro-OH | Fmoc-β-Ala-OH | Fmoc-Aib-OH |

|---|---|---|---|---|

| Backbone Rigidity | High (proline ring) | High (D-proline) | Low (β-alanine) | Very high (branched) |

| Activation Speed | Moderate | Moderate | Fast (OPfp analogs) | Moderate |

| Protease Resistance | Moderate | High | Low | High |

| Common Applications | General SPPS, labels | Conformational studies | Flexible linkers | Antimicrobial peptides |

Vorbereitungsmethoden

Dicyclohexylcarbodiimide (DCC)/Hydroxybenzotriazole (HOBt) Method

The classical approach utilizes DCC (1.2-3.0 molar equivalents) with HOBt (1.0-1.5 equivalents) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). A typical procedure involves:

- Dissolving Fmoc-Proline (1.0 eq) in DMF under nitrogen atmosphere

- Sequential addition of HOBt and DCC at 0°C

- Stirring for 2-4 hours at 20-25°C

- Filtration to remove dicyclohexylurea precipitate

- Direct use of the activated ester solution in coupling reactions

Patent data reveals optimized molar ratios of Fmoc-Proline:DCC:HOBt at 1:1.2:1.1 achieve 92-95% activation efficiency within 90 minutes. Prolonged reaction times beyond 4 hours increase imide formation risks by 12-15% due to residual carbodiimide activity.

Diisopropylcarbodiimide (DIC)/Oxyma Pure System

Modern adaptations replace DCC with DIC (1.5 eq) paired with ethyl cyano(hydroxyimino)acetate (Oxyma Pure, 1.0 eq) in DMF. This system reduces side product formation through:

- Enhanced solubility of urea byproduct

- Lower racemization propensity (≤0.8% vs 1.5-2.0% for DCC)

- Reduced reaction times (45-60 minutes for complete activation)

Comparative studies show DIC/Oxyma achieves 97% activation yield at 0°C versus 89% for DCC/HOBt under identical conditions. The improved performance stems from Oxyma's dual role as both activator and racemization suppressor through its electron-withdrawing cyano group.

Uranium/Guanidinium Salt-Based Activation

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 eq) with N,N-diisopropylethylamine (DIEA, 2.5 eq) in DMF enables rapid activation (<30 minutes) at -15°C to 0°C. This method proves particularly effective for sterically hindered amino acids like proline, achieving:

- 98-99% activation efficiency

- <0.5% racemization

- Compatibility with automated synthesizers

The reaction mechanism proceeds through in situ formation of the HOBt-active ester intermediate, followed by uronium salt displacement. Kinetic analysis reveals second-order dependence on HATU concentration below 0.1M, transitioning to pseudo-first order above 0.5M.

HBTU/HOAt Systems

Combinations of O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with 1-hydroxy-7-azabenzotriazole (HOAt) demonstrate superior performance in large-scale productions. Key parameters include:

- Molar ratio Fmoc-Proline:HBTU:HOAt:DIEA = 1:1:1:2

- DCM as solvent for improved crystallinity

- 85-90% isolated yield after recrystallization

- Residual HBTU <0.1% by HPLC

This system's main advantage lies in the azabenzotriazole component (HOAt), which accelerates acyl transfer rates by 3-5x compared to standard HOBt. Industrial-scale implementations report 92% purity directly post-crystallization, requiring only a single silica gel column purification for pharmaceutical-grade material.

Comparative Analysis of Activation Methods

| Parameter | DCC/HOBt | DIC/Oxyma | HATU/DIEA | HBTU/HOAt |

|---|---|---|---|---|

| Activation Efficiency | 89-92% | 94-97% | 98-99% | 95-97% |

| Reaction Time (min) | 120-180 | 45-60 | 20-30 | 30-45 |

| Racemization (%) | 1.2-1.8 | 0.5-0.8 | <0.5 | 0.6-0.9 |

| Byproduct Formation | Moderate | Low | Minimal | Low |

| Scale-Up Feasibility | Fair | Good | Excellent | Excellent |

| Cost Index | 1.0 | 1.8 | 3.5 | 2.7 |

Data synthesized from patent literature and optimization studies. Cost index normalized to DCC/HOBt = 1.0.

HATU-based methods provide superior kinetics and purity but incur significantly higher reagent costs. For research-scale applications requiring maximum fidelity, HATU/DIEA remains optimal. Industrial manufacturers often prefer HBTU/HOAt systems for their balance of performance and cost-effectiveness at multi-kilogram scales.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (3:7 v/v) yields needle-like crystals with:

- Melting point: 142-144°C

- Purity by HPLC: 98.5-99.3%

- Residual solvent content: <300 ppm DMF

Large-scale processes employ anti-solvent precipitation using tert-butyl methyl ether, achieving 85-90% recovery with comparable purity to small-scale crystallizations.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate 1:1 → 1:3 gradient) effectively removes:

- Unreacted Fmoc-Proline (Rf = 0.32)

- HOBt derivatives (Rf = 0.45)

- Symmetric anhydride byproducts (Rf = 0.18)

Recent advances in preparative HPLC using C18 columns (10μm, 250×50mm) with acetonitrile/water (55:45 → 70:30) enable >99.5% purity in single-pass purification, though at 20-25% higher operational costs versus traditional methods.

Industrial-Scale Production Insights

Modern manufacturing facilities employ continuous flow reactors for this compound synthesis, achieving:

- 85% reduction in reaction volume

- 3x faster heat dissipation

- Consistent 99±0.5% purity across batches

- 40% lower solvent consumption

A representative production line configuration includes:

- Continuous carboxyl activation module (HBTU/HOAt system)

- In-line IR monitoring for real-time reaction control

- Countercurrent crystallization unit

- Automated packaging under nitrogen

This setup enables annual production capacities exceeding 10 metric tons with COGS reduction of 60% versus batch processes.

Q & A

Q. How to ensure reproducibility when reporting this compound-based peptide synthesis protocols?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

- Document exact molar ratios, solvent batches, and equipment calibration dates.

- Provide raw NMR/HPLC data in supplementary materials.

- Use IUPAC nomenclature for all compounds and cite commercial sources with CAS numbers.

- Independent validation via third-party labs is encouraged .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.